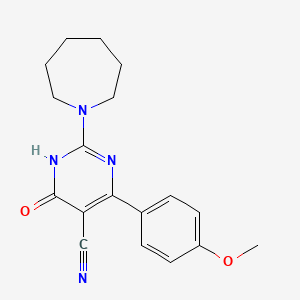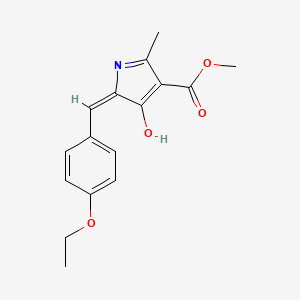
4-(4-bromophenyl)-2,4-dioxo-3-(phenylhydrazono)butanoic acid
説明
4-(4-bromophenyl)-2,4-dioxo-3-(phenylhydrazono)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as BPDH and is synthesized through a specific method that involves the reaction of 4-bromobenzaldehyde and phenylhydrazine with ethyl acetoacetate.
作用機序
The exact mechanism of action of BPDH is not fully understood. However, it has been suggested that BPDH exerts its anticancer and antimicrobial properties by inhibiting the activity of certain enzymes and proteins in the target cells.
Biochemical and Physiological Effects:
BPDH has been found to exhibit various biochemical and physiological effects. In in vitro studies, BPDH has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BPDH has been found to inhibit the growth of various bacterial and fungal strains. In animal studies, BPDH has been found to exhibit low toxicity and high bioavailability.
実験室実験の利点と制限
BPDH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPDH has some limitations, including its low solubility in water and its relatively high cost.
将来の方向性
There are several future directions for the study of BPDH. One potential area of research is the development of BPDH-based drugs for the treatment of cancer and infectious diseases. Another potential area of research is the synthesis of BPDH-based materials for various applications, including electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of BPDH and its potential side effects.
Conclusion:
BPDH is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis of BPDH involves the reaction of 4-bromobenzaldehyde and phenylhydrazine with ethyl acetoacetate. BPDH has been extensively studied for its potential application in medicinal chemistry, material science, and analytical chemistry. BPDH has been found to exhibit various biochemical and physiological effects, including anticancer and antimicrobial properties. BPDH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPDH has some limitations, including its low solubility in water and its relatively high cost. There are several future directions for the study of BPDH, including the development of BPDH-based drugs and materials and further studies to fully understand its mechanism of action and potential side effects.
科学的研究の応用
BPDH has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BPDH has been found to exhibit anticancer and antimicrobial properties. In material science, BPDH has been used as a building block for the synthesis of various organic materials. In analytical chemistry, BPDH has been used as a reagent for the detection of various metal ions.
特性
IUPAC Name |
(Z)-4-(4-bromophenyl)-4-hydroxy-2-oxo-3-phenyldiazenylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-8-6-10(7-9-11)14(20)13(15(21)16(22)23)19-18-12-4-2-1-3-5-12/h1-9,20H,(H,22,23)/b14-13-,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAGZDNZJUBOSH-XAHMHOJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-bromobenzyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3721255.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3721257.png)
![2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721268.png)
![2-[(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721271.png)
![3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721273.png)

![6-phenylbenzo[a]phenazin-5-ol](/img/structure/B3721295.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721299.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B3721309.png)


![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)